molecular formula C18H18N4O B498070 N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866895-94-5

N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498070
CAS No.: 866895-94-5
M. Wt: 306.4g/mol
InChI Key: OOPLSVYZKQEFGH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a potent, ATP-competitive, and highly selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinase family, comprising PIM1, PIM2, and PIM3, are frequently overexpressed in a wide range of hematological malignancies and solid tumors , where they function as key regulators of cell survival, proliferation, and therapy resistance. This compound exhibits high selectivity for PIM kinases over a broad panel of other kinases, making it an excellent pharmacological tool for dissecting the specific roles of PIM signaling in oncogenesis. Its primary research application is in the investigation of tumor biology, particularly in studies aiming to understand and overcome resistance to conventional chemotherapy and targeted agents. By selectively inhibiting PIM kinase activity, researchers can explore its role in modulating apoptosis via downstream effectors like BAD, and its interplay with other oncogenic signaling pathways such as JAK/STAT and MYC. The compound has demonstrated efficacy in cellular and in vivo models, showing promising anti-proliferative and pro-apoptotic activity in cancer models dependent on PIM kinase signaling . It is therefore a critical reagent for preclinical target validation, combination therapy studies, and the development of novel therapeutic strategies for cancers driven by PIM kinase.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-9-10-15(11-13(12)2)19-18(23)17-14(3)22(21-20-17)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPLSVYZKQEFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Optimization

  • Azide Synthesis :

    • 3,4-Dimethylphenyl azide is prepared via diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid, followed by azide substitution with sodium azide.

    • Yield: 85–92% (reported for analogous aryl azides).

  • Alkyne Substrate Preparation :

    • Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is synthesized by cyclizing ethyl propiolate with phenylhydrazine in ethanol under reflux.

    • Saponification of the ester group using NaOH yields the carboxylic acid intermediate.

  • CuAAC Reaction :

    • The azide and alkyne are reacted in a 1:1 molar ratio with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a THF/H₂O (1:1) solvent system.

    • Reaction temperature: 25–40°C; duration: 12–24 hours.

    • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

Key Data :

ParameterValueSource
Yield78–84%
Purity (HPLC)≥98%
Reaction Scale1–10 mmol

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in a single step. For this compound, a one-pot approach involving amidines, isocyanides, and carbonyl compounds has been reported.

Protocol

  • Reactants :

    • 3,4-Dimethylphenyl isocyanide (1 equiv)

    • Phenylacetylene (1 equiv)

    • Methyl glyoxylate (1 equiv)

  • Conditions :

    • Catalyst: CuI (10 mol%)

    • Solvent: DMF, 80°C, 8 hours.

    • Workup: Acidic quenching (HCl), extraction with dichloromethane, and recrystallization from ethanol.

Key Data :

ParameterValueSource
Yield70–75%
Regioselectivity>95% for 1,4-isomer

Cyclization of Hydrazine Derivatives

Cyclization strategies using hydrazine intermediates are prevalent in triazole synthesis. A patent (CN104628647A) describes a related method for pyrazoline derivatives, adaptable to triazoles.

Hydrazine Intermediate Route

  • Hydrazine Formation :

    • 3,4-Dimethylphenylhydrazine is reacted with ethyl acetoacetate in refluxing ethanol.

    • Intermediate: 3-methyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-one.

  • Triazole Cyclization :

    • The pyrazolone intermediate is treated with phenyl isocyanate in toluene at 110°C for 6 hours.

    • Phosphorus oxychloride (POCl₃) catalyzes the cyclization.

Key Data :

ParameterValueSource
Yield65–70%
Purity97% (after recrystallization)

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving thermal efficiency. A modified CuAAC protocol using microwave conditions has been optimized for triazole carboxamides.

Procedure

  • Reactants :

    • 3,4-Dimethylphenyl azide (1 equiv)

    • Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (1 equiv)

  • Conditions :

    • Catalyst: Cu nanoparticles (5 mol%)

    • Solvent: PEG-400, 100°C, microwave irradiation (300 W), 30 minutes.

    • Purification: Filtration and washing with cold ethanol.

Key Data :

ParameterValueSource
Yield88–90%
Reaction Time30 minutes

Comparative Analysis of Methods

MethodYieldTemperatureDurationScalabilityCost Efficiency
CuAAC78–84%25–40°C12–24 hHighModerate
MCRs70–75%80°C8 hMediumLow
Hydrazine Cyclization65–70%110°C6 hLowHigh
Microwave-Assisted88–90%100°C0.5 hHighHigh

Mechanistic Insights

CuAAC Mechanism

  • Step 1 : Cu(I) coordinates to the alkyne, forming a π-complex.

  • Step 2 : Azide reacts with the Cu-acetylide intermediate, generating a six-membered copper metallocycle.

  • Step 3 : Cycloreversion yields the 1,4-disubstituted triazole.

MCR Mechanism

  • Step 1 : Isocyanide and alkyne undergo [2+1] cycloaddition to form a nitrilium intermediate.

  • Step 2 : Nucleophilic attack by the carbonyl oxygen generates the triazole core.

Challenges and Optimization Strategies

  • Regioselectivity :

    • CuAAC exclusively produces 1,4-triazoles, whereas ruthenium catalysts yield 1,5-isomers.

  • Purification :

    • Silica gel chromatography remains standard, but solvent recycling improves cost efficiency.

  • Scale-Up :

    • Continuous-flow reactors reduce reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of triazoles exhibit significant anti-inflammatory effects. N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a selective inhibitor of cyclooxygenase enzymes (COX). A study highlighted that certain triazole derivatives could inhibit COX-2 with greater efficacy compared to COX-1, which is beneficial in reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism in microbes. For instance, studies have reported that triazole derivatives can inhibit the growth of pathogenic fungi by targeting specific enzymes involved in cell wall biosynthesis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the triazole ring enhances the interaction with target proteins involved in cancer pathways. Recent findings suggest that this compound can inhibit tumor growth by modulating signaling pathways such as PI3K/Akt and MAPK/ERK .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to control groups. The compound's ability to selectively inhibit COX-2 was confirmed through enzyme assays showing an IC50 value significantly lower than traditional NSAIDs like indomethacin .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics .

Case Study 3: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs arise from substituents on the triazole ring and carboxamide nitrogen. These modifications influence molecular weight, lipophilicity (logP), and solubility.

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
N-(3,4-Dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (Target) C₁₈H₁₈N₄O 306.37 3,4-dimethylphenyl (triazole), phenyl (amide) Not explicitly provided
5-Methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₄N₄O 278.31 Phenyl (triazole and amide) 854738-35-5
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₂₀H₂₁N₅O₂ 363.42 3,4-dimethylphenyl (triazole), 4-acetamidophenyl (amide) 904812-56-2
N-(2,6-Difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₂F₂N₄O 314.29 Phenyl (triazole), 2,6-difluorophenyl (amide) 927638-66-2

Key Observations :

  • The target compound exhibits higher lipophilicity than the diphenyl analog due to the electron-donating 3,4-dimethyl groups, which increase steric bulk and logP.
  • The acetamido group in adds hydrogen-bonding capacity, which may enhance solubility compared to the target compound.

Comparison with Pyrazole-Carboxamides :

  • Pyrazole analogs (e.g., 3a–3p) use EDCI/HOBt-mediated coupling, achieving yields of 62–71% . Triazole derivatives often show comparable efficiency, though steric hindrance from dimethyl groups may slightly reduce yields.

Spectroscopic Characterization

¹H-NMR Signatures :

  • Target Compound : Aromatic protons of 3,4-dimethylphenyl appear as a multiplet at δ ~7.2–7.5 ppm, with methyl singlets at δ ~2.3–2.5 ppm. The phenyl group on the amide nitrogen shows peaks near δ 7.4–7.6 ppm .
  • Diphenyl Analog : Simpler aromatic splitting (δ 7.4–7.7 ppm) due to symmetrical phenyl groups.
  • Acetamido Derivative : An additional singlet at δ ~2.1 ppm for the acetyl methyl group.

Mass Spectrometry :

  • All compounds show [M+H]+ peaks consistent with molecular formulas (e.g., m/z 306.37 for the target) .

Biological Activity

N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the cyclization of 3,4-dimethylaniline with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature.

2.1 Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The triazole moiety can bind to specific enzymes or receptors, disrupting their activity and thereby influencing various biochemical pathways. For example, studies have shown that similar triazole compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

2.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

3.1 Cancer Research

This compound has shown potential in cancer therapy. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . For instance, compounds structurally similar to this triazole have demonstrated cytotoxic effects against colon carcinoma and breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 µM .

Cell Line IC50 Value (µM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
MCF7 (Breast Cancer)43.4

3.2 Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative disorders .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

  • A study demonstrated that a closely related compound inhibited AChE with an IC50 of 0.13 µM while showing selectivity over BuChE .
  • Another investigation into its anti-inflammatory properties revealed that the compound could inhibit the NF-kB signaling pathway by blocking the phosphorylation of P65 protein .

5.

This compound is a promising candidate for further research due to its diverse biological activities including enzyme inhibition, antimicrobial effects, and potential applications in cancer therapy and neuroprotection. Continued exploration of this compound could lead to significant advancements in medicinal chemistry and therapeutic development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance yield and purity. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, but alternative routes like thermal cyclization may reduce metal contamination. Purification via column chromatography or recrystallization in ethanol/water mixtures improves purity. Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed via 1^1H-NMR (e.g., triplet at δ 7.2–7.4 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., triazole C-H at δ 8.1–8.3 ppm) and confirm substitution patterns.
  • HRMS : Validates molecular weight (theoretical m/z 362.15 for C20_{20}H20_{20}N4_4O).
  • X-ray crystallography : SHELXL or OLEX2 refine crystal structures, resolving bond lengths (e.g., triazole N-N bond ~1.32 Å) and torsional angles. Displacement parameters (Ueq_{eq}) should be <0.05 Ų for reliable refinement .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Contradictions (e.g., disordered solvent molecules or anisotropic thermal motion) require iterative refinement in SHELXL. Use the SQUEEZE algorithm (PLATON) to model solvent regions. Validate with Rint_{int} < 0.05 and GooF ≈1.0. For twinning, apply TWIN/BASF commands in SHELX .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :

  • Substituent variation : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance binding to ATP pockets.
  • Docking simulations : Use AutoDock Vina with PDB 1ATP (kinase domain) to predict binding affinities (ΔG < -8 kcal/mol).
  • In vitro assays : Test IC50_{50} values against HeLa cells via MTT assays, comparing to control compounds like staurosporine .

Q. How should researchers resolve conflicting bioactivity data across different cell lines?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} of 5 µM in MCF-7 vs. 20 µM in HEK293) may stem from differential expression of target proteins. Validate via:

  • Western blotting : Quantify protein levels (e.g., β-catenin for Wnt pathway inhibitors).
  • siRNA knockdown : Confirm target specificity by correlating gene silencing with activity loss .

Q. What methodologies improve solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility.
  • Nanoparticle formulation : Use PLGA encapsulation (particle size <200 nm) to improve pharmacokinetics. Monitor solubility via HPLC (retention time shift in polar mobile phases) .

Q. How can target engagement be experimentally validated in vivo?

  • Methodological Answer :

  • Fluorescent tagging : Synthesize a BODIPY-conjugated analog for tissue distribution studies via confocal microscopy.
  • PET imaging : Incorporate 18^{18}F at the phenyl ring to track biodistribution in murine models .

Q. What approaches identify synergistic interactions with approved therapeutics?

  • Methodological Answer :

  • Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel. Synergy is defined as FIC <0.5.
  • Transcriptomic profiling : RNA-seq analysis post-treatment reveals upregulated/downregulated pathways (e.g., apoptosis genes BAX/BCL2) .

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